N-(4-(5-(2-ethoxyphenyl)-1-(ethylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(5-(2-ethoxyphenyl)-1-(ethylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C20H25N3O5S2 and its molecular weight is 451.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-(5-(2-ethoxyphenyl)-1-(ethylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, also known by its CAS number 794550-71-3, is a compound that has garnered attention for its potential biological activities, particularly in the areas of anti-inflammatory and analgesic effects. This article explores its chemical properties, biological mechanisms, and relevant research findings.
The molecular formula of this compound is C20H25N3O5S2, with a molecular weight of 451.56 g/mol. The compound exhibits a predicted boiling point of approximately 616.2 °C and a density of about 1.35 g/cm³ .
Property | Value |
---|---|
Molecular Formula | C20H25N3O5S2 |
Molecular Weight | 451.56 g/mol |
Boiling Point | 616.2 ± 65.0 °C (Predicted) |
Density | 1.35 ± 0.1 g/cm³ (Predicted) |
pKa | 8.16 ± 0.10 (Predicted) |
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory activity. A study on related pyrazole derivatives found that certain aminomethyl derivatives displayed higher anti-inflammatory effects than standard treatments like diclofenac sodium . This suggests that the structure of the compound may influence its efficacy in reducing inflammation.
The proposed mechanism for the anti-inflammatory action involves the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory pathway by converting arachidonic acid into prostaglandins. By inhibiting these enzymes, the compound may reduce the production of pro-inflammatory mediators .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of related compounds:
- Synthesis and Evaluation : A study synthesized various pyrazole derivatives and evaluated their anti-inflammatory activities using heat-induced protein denaturation techniques. The results indicated that specific structural modifications significantly enhanced their biological activity compared to parent compounds .
- Structure-Activity Relationship (SAR) : The SAR analysis revealed that the presence of specific functional groups, such as aminomethyl moieties, significantly influenced the biological activity of these compounds. For instance, derivatives with dimethylaminomethyl and diethylaminomethyl groups showed superior activity compared to others .
- Comparative Analysis : In comparative studies against established anti-inflammatory drugs, certain derivatives demonstrated comparable or superior efficacy in reducing inflammation and pain responses in animal models .
Properties
IUPAC Name |
N-[4-[3-(2-ethoxyphenyl)-2-ethylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S2/c1-4-28-20-9-7-6-8-17(20)19-14-18(21-23(19)30(26,27)5-2)15-10-12-16(13-11-15)22-29(3,24)25/h6-13,19,22H,4-5,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAQJHIAYPSWJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2CC(=NN2S(=O)(=O)CC)C3=CC=C(C=C3)NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.